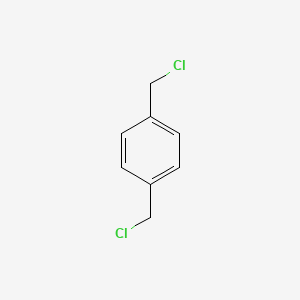

1,4-Bis(chloromethyl)benzene

Description

Significance as a Core Building Block in Organic Synthesis

The significance of 1,4-bis(chloromethyl)benzene (B146612) in organic synthesis stems from the high reactivity of its two chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. This reactivity makes it a crucial intermediate in the synthesis of a diverse range of more complex molecules and materials. solubilityofthings.com

One of the primary applications of this compound is in polymer chemistry. It serves as a key monomer or crosslinking agent in the production of various polymers. solubilityofthings.comresearchgate.net For instance, it is used in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are materials of significant interest for their electroluminescent properties. jlu.edu.cn The compound is also employed to create hypercrosslinked polymers and poly(vinyl imidazolium)-based poly ionic liquids. researchgate.netjlu.edu.cn

Furthermore, this compound is a foundational precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. aaronchem.com The chloromethyl groups can be readily substituted by nucleophiles such as amines, alcohols, and thiols, enabling the construction of a wide array of derivatives.

A notable area of research where this compound plays a pivotal role is in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. d-nb.info In this context, this compound is often used as a starting material to synthesize flexible bis-imidazole ligands, such as 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix). The bix ligand, first synthesized in 1997, is valued for its flexibility, which allows for the formation of diverse and novel coordination polymer architectures. The synthesis of bix involves a nucleophilic substitution reaction where imidazole (B134444) displaces the chloride ions from this compound.

Another important application is in the synthesis of 1,4-bis(azidomethyl)benzene (B602029), a key intermediate in "click chemistry." This diazide compound is prepared by the nucleophilic substitution of this compound with sodium azide (B81097). The resulting diazide is a versatile building block for creating complex molecular architectures through cycloaddition reactions.

Historical Context and Evolution of Research Trajectories

The study and application of this compound have evolved significantly over time, driven by the demands of various fields of chemical research. Early research likely focused on fundamental chloromethylation reactions of p-xylene (B151628) and the basic reactivity of the resulting dichloride. A 1976 publication in the Journal of Organic Chemistry detailed the chloromethylation of benzene (B151609) and alkylbenzenes, providing foundational knowledge in this area. chemchart.com

The latter part of the 20th century saw a surge of interest in the application of this compound in polymer science. A 1996 paper explored a novel route to poly-p-xylylene (PPX) through the electropolymerization of this compound catalyzed by a nickel complex. chemchart.com The development of soluble PPV derivatives, important for organic electronics, also highlighted the necessity of synthesizing alkoxy-substituted derivatives of this compound. jlu.edu.cn Research from 1998 investigated various methods to synthesize these derivatives, noting the challenges in achieving high yields for those with long alkoxy groups. jlu.edu.cn

The advent of supramolecular chemistry and materials science in the late 1990s and 2000s opened new research avenues for this compound. Its use as a precursor for the flexible ligand 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix), first reported in 1997, marked a significant milestone. This development established the compound as a cornerstone in the design of metal-organic frameworks (MOFs), with early studies focusing on the creation of 2D square-grid networks. By the 2000s, its role in creating functional materials for catalysis and gas storage was firmly established.

More recent research continues to explore and optimize the synthesis and application of this compound and its derivatives. For example, a 2014 study described the synthesis of a crosslinked poly(vinyl imidazolium) adsorbent for phenol (B47542) from coal tar using this compound. jlu.edu.cn A 2019 patent described a solvent-free synthesis technology for this compound with high purity and conversion rates, suitable for industrial production. google.com Furthermore, the development of organic azides as reactive intermediates in click chemistry has solidified the importance of 1,4-bis(azidomethyl)benzene, derived from this compound, in modern synthetic chemistry.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | α,α'-dichloro-p-xylene, p-xylylene dichloride |

| CAS Number | 623-25-6 |

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.06 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 98-101 °C |

| Boiling Point | 254 °C |

| Density | 1.2530 g/cm³ |

| Solubility | Poorly soluble in water; soluble in organic solvents like acetone (B3395972) and benzene |

Data sourced from references solubilityofthings.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHIDJWUJRKHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-98-5 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022091 | |

| Record name | alpha,alpha'-Dichloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO] | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

28347-13-9, 623-25-6 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α,α′-Dichloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(chloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(chloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha'-Dichloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dichloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(CHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55E5A3M473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 1,4 Bis Chloromethyl Benzene and Its Substituted Analogues

Classical Chloromethylation Approaches

The traditional methods for introducing chloromethyl groups onto an aromatic ring, known as chloromethylation, have been extensively documented. tandfonline.com These methods typically involve the reaction of an aromatic hydrocarbon with a source of formaldehyde (B43269) and hydrogen chloride, often facilitated by a catalyst. wikipedia.orgjk-sci.com

Formaldehyde and Hydrochloric Acid Protocols

One of the most established methods for synthesizing 1,4-bis(chloromethyl)benzene (B146612) is the Blanc chloromethylation reaction. wikipedia.orgjk-sci.com This reaction involves treating the aromatic precursor, p-xylene (B151628), with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. sciencemadness.org The reaction can be carried out under acidic conditions, where the formaldehyde carbonyl is protonated, rendering the carbon atom more electrophilic and susceptible to attack by the aromatic π-electrons. wikipedia.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding chloride. wikipedia.org

For highly alkylated benzenes, such as p-xylene, the chloromethylation can sometimes be achieved without a catalyst by simply using a mixture of formaldehyde and concentrated hydrochloric acid. sciencemadness.org However, these reactions can be slow and may require elevated temperatures. jlu.edu.cngoogle.com The use of various chloromethylating agents like chloromethyl methyl ether has also been explored as an alternative to the formaldehyde/HCl system. jk-sci.comdur.ac.uk

Zinc Chloride Catalysis in Chloromethylation

To enhance the reaction rate and efficiency, Lewis acids are frequently employed as catalysts. tandfonline.com Among these, zinc chloride (ZnCl₂) is one of the most effective and commonly used catalysts for the Blanc chloromethylation. wikipedia.orgtandfonline.com The reaction is typically performed under acidic conditions with ZnCl₂. wikipedia.org The catalyst facilitates the formation of the electrophilic species, which could be a protonated formaldehyde, a (chloromethyl)oxonium cation, or a chlorocarbenium cation. wikipedia.org

While effective, traditional protocols often require stoichiometric amounts of zinc chloride, which can lead to tedious workup procedures and generate significant waste. tandfonline.com The reaction is also sensitive to water and can be corrosive. tandfonline.com Research has focused on optimizing the catalytic amount of ZnCl₂. For instance, a solvent-free method using only 10 mol% of ZnCl₂ with dimethoxymethane (B151124) and chlorosulfonic acid has been developed, offering a more practical and convenient approach. tandfonline.comfigshare.com

| Catalyst | Reagents | Conditions | Yield (%) | Reference |

| ZnCl₂ (10 mol%) | Dimethoxymethane, Chlorosulfonic acid | Solvent-free, 5-10°C | High | tandfonline.com |

| ZnCl₂ | Paraformaldehyde, Benzene (B151609), HCl | 60°C | 79 (for benzyl chloride) | sciencemadness.org |

Modernized and Green Synthetic Pathways

In response to the environmental and practical drawbacks of classical methods, significant research has been directed towards developing more sustainable and efficient synthetic routes for this compound and its analogues.

Ionic Liquid Catalyzed Synthesis of this compound

Ionic liquids (ILs) have emerged as promising green catalysts and reaction media for chloromethylation reactions. tandfonline.com They offer advantages such as low volatility, high thermal stability, and the potential for recyclability. Various imidazolium-based ionic liquids have been investigated as catalysts for the synthesis of this compound. For example, a synthesis technology utilizing an ionic liquid catalyst such as 1-dodecyl-3-methylimidazolium (B1224283) hexafluorophosphate (B91526) or 1-butyl-2,3-dimethylimidazolium hexafluorophosphate has been reported. google.com This process involves the reaction of p-xylene with chlorine under LED light irradiation, resulting in high purity (≥99%) and a high conversion rate. google.com Another study demonstrated the use of [C₁₂mim]Br as a catalyst for the dichloromethylation of xylenes (B1142099) in aqueous media. arkat-usa.org

| Ionic Liquid Catalyst | Reactants | Conditions | Product Purity | Reference |

| 1-dodecyl-3-methylimidazolium hexafluorophosphate | p-xylene, Chlorine | LED irradiation, 115°C, 6h | 99% | google.com |

| 1-butyl-2,3-dimethylimidazolium hexafluorophosphate | p-xylene, Chlorine | LED irradiation, 120°C, 3h | 99.05% | google.com |

| [C₁₂mim]Br | p-xylene, p-formaldehyde, HCl | 55°C, 12h | Not specified | arkat-usa.org |

Radical Chlorination for Substituted Bis(chloromethyl)arenes

Radical chlorination of the methyl groups on p-xylene offers a direct route to this compound. wikipedia.org This method avoids the use of formaldehyde and strong acids. The reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net The C-H bonds of the methyl groups are benzylic and thus weakened, making them susceptible to free-radical halogenation. wikipedia.org

Studies have explored the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a radical initiator. researchgate.net For p-xylene, this reaction can yield a mixture of chloromethylated products. researchgate.net Controlling the reaction conditions is crucial to prevent over-chlorination and the formation of byproducts. researchgate.net For instance, the slow addition of AIBN under mild conditions has been shown to effectively control product selectivity. researchgate.net

Atom Economy and Environmental Considerations in Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the choice of synthetic routes. Atom economy emphasizes maximizing the incorporation of all materials used in the process into the final product. The CO₂-epoxide cycloaddition reaction, which can be catalyzed by polymers derived from this compound, is highlighted as a process with 100% atom economy. mdpi.com

Preparation of Alkoxy-Substituted this compound Derivatives

The synthesis of this compound derivatives bearing alkoxy substituents is of significant interest, particularly as these compounds serve as crucial intermediates for materials like soluble poly(p-phenylene vinylene) (PPV) derivatives. jlu.edu.cnjlu.edu.cn The primary method for their preparation is the chloromethylation of the corresponding 1,4-dialkoxybenzenes.

Several established chloromethylation procedures are employed, often involving the reaction of the alkoxy-substituted benzene with formaldehyde (HCHO) or its polymer form, paraformaldehyde, in the presence of a chlorine source. jlu.edu.cnjlu.edu.cn Common reagents include concentrated hydrochloric acid or bubbling anhydrous hydrogen chloride gas through the reaction mixture. jlu.edu.cnjlu.edu.cn Catalysts such as zinc chloride are sometimes used to promote the reaction. jlu.edu.cnjlu.edu.cn One specific approach, known as the Wood method, utilizes HCHO with hydrochloric acid and bubbled anhydrous HCl. jlu.edu.cn

However, these traditional methods can result in low yields, especially when the starting material has long alkoxy chains, which are essential for creating soluble PPV derivatives. jlu.edu.cnjlu.edu.cn To address these limitations, alternative and more efficient processes have been explored. One patented method describes a more environmentally friendly process for the chloromethylation of alkoxy-substituted benzenes using paraformaldehyde and concentrated hydrochloric acid, which can be applied to substrates like anisole. google.com

The synthesis of the 1,4-dialkoxybenzene starting materials themselves is a key preliminary step. These can be prepared through methods such as the alkylation of 4-alkoxyphenols or the multi-step conversion of 4-hydroxybenzaldehydes. researchgate.net For instance, non-symmetric 1,4-dialkoxybenzenes can be synthesized in a three-step process starting from 4-hydroxybenzaldehydes, which involves alkylation, a Baeyer-Villiger oxidation, and a second alkylation. researchgate.net

The table below summarizes various synthetic approaches for alkoxy-substituted this compound derivatives.

Table 1: Synthesis of Alkoxy-Substituted this compound Derivatives

| Alkoxy Substituent(s) | Starting Material | Reagents | Key Findings | Reference(s) |

|---|---|---|---|---|

| Methoxy | Anisole | Paraformaldehyde, HCl | Intermediate for anisaldehyde synthesis. | google.com |

| Various Alkoxy Groups | 1,4-Dialkoxybenzenes | HCHO or (HCHO)n, conc. HCl or anhydrous HCl, optional ZnCl₂ | Traditional methods can give low yields for long-chain alkoxy groups. | jlu.edu.cnjlu.edu.cn |

| Alkoxy/Alkylenedioxy | Methylene (B1212753) dioxybenzene | Paraformaldehyde, Hydrogen Chloride Gas, Acetic Acid | An improved process for preparing chloromethylated derivatives like 5-(chloromethyl)-1,3-benzodioxole. | google.com |

Synthesis of Structural and Functional Analogues for Comparative Reactivity Studies

To understand and modulate the reactivity of this compound, researchers synthesize a variety of structural and functional analogues. These studies often focus on altering the leaving groups, modifying the benzene ring with different substituents, or changing the benzylic groups to compare reaction kinetics and suitability for specific applications, such as polymerization reactions.

A significant area of investigation involves replacing the chloro- leaving groups with bromo- groups to create 1,4-bis(bromomethyl)benzene (B118104) and its substituted derivatives. For the synthesis of polymers via the Gilch polymerization route, bromomethylated monomers are often preferred over their chloromethylated counterparts due to their higher reactivity. d-nb.info This increased reactivity facilitates the 1,6-elimination step that activates the monomer for polymerization. d-nb.info

Functional analogues with different ring substituents have also been developed. For example, 1,4-di(thioalkyl)benzenes can be prepared and subsequently bromomethylated to yield monomers for sulfur-containing PPVs (S-PPVs). d-nb.info The synthesis of these thio-analogues provides a pathway to new materials and allows for a comparative study of the influence of sulfur versus oxygen on the properties of the resulting polymers. d-nb.info

Another class of functional analogues involves replacing the chloromethyl groups with other functionalities that can also act as precursors for reactive intermediates like p-xylylene. For instance, α,α'-dimethoxy-p-xylene can be used as a liquid precursor that, upon heating, eliminates methanol (B129727) to generate the p-xylylene monomer for parylene deposition. wikipedia.org This offers an alternative to the standard solid cyclophane precursor and the chloromethylated compound. Similarly, fluorinated analogues such as α,α'-dibromo-α,α,α',α'-tetrafluoro-para-xylene are used to produce fluorinated parylenes (Parylene AF-4), demonstrating how halogen substitution on the methyl group itself creates analogues for specialized applications. wikipedia.org

The reactivity of the chloromethyl groups is also explored by synthesizing derivatives through nucleophilic substitution. The reaction of this compound with nucleophiles like imidazole (B134444) yields 1,4-bis((1H-imidazol-1-yl)methyl)benzene (Bix) . The synthesis of such compounds serves as a benchmark for the reactivity of the parent compound and provides building blocks for coordination polymers and metal-organic frameworks.

The table below details several structural and functional analogues and the rationale for their synthesis.

Table 2: Synthesis of Analogues for Comparative Reactivity Studies

| Analogue Name | Structural Modification | Synthetic Goal / Reactivity Comparison | Reference(s) |

|---|---|---|---|

| 1,4-Bis(bromomethyl)benzene Derivatives | Chlorine replaced with Bromine | Higher reactivity in Gilch polymerizations compared to chloromethylated analogues. | d-nb.info |

| Bromomethylated 1,4-di(thioalkyl)benzenes | Alkoxy groups replaced with Thioalkyl groups; Chloromethyl replaced with Bromomethyl | Synthesis of monomers for S-PPVs; comparison of sulfur vs. oxygen effects. | d-nb.info |

| α,α'-Dimethoxy-p-xylene | Chloromethyl group replaced with Methoxymethyl group | Serves as a liquid precursor for p-xylylene generation, an alternative to solid cyclophane or p-xylylene dichloride. | wikipedia.org |

| 1,4-Bis((1H-imidazol-1-yl)methyl)benzene (Bix) | Chlorine replaced with Imidazole group via substitution | Demonstrates the electrophilic reactivity of the chloromethyl groups; product is a ligand for MOFs. |

Reactivity Profiles and Mechanistic Investigations of 1,4 Bis Chloromethyl Benzene

Nucleophilic Substitution Reactions

The presence of two benzylic chloride functionalities renders 1,4-bis(chloromethyl)benzene (B146612) highly susceptible to nucleophilic attack. The benzylic carbons are electrophilic due to the electron-withdrawing nature of the adjacent chlorine atoms. Furthermore, the benzene (B151609) ring stabilizes the transition state of substitution reactions, enhancing reactivity. youtube.com Primary benzylic halides, such as this compound, typically react via an Sₙ2 pathway. ucalgary.ca

Sₙ2 Pathways with Diverse Nucleophiles (e.g., Amines, Imidazoles, Azides, Thiols, Alcohols)

The two chloromethyl groups of this compound can be readily displaced by a wide array of nucleophiles, making it a valuable building block in organic synthesis. This bifunctionality allows for the formation of polymers or bridged dimeric structures.

Amines and Imidazoles : Reactions with primary or secondary amines lead to the corresponding N-substituted products. A well-documented example is the reaction with imidazole (B134444) derivatives. For instance, this compound reacts with imidazole in the presence of a strong base like sodium hydride to yield 1,4-bis((1H-imidazol-1-yl)methyl)benzene. This reaction is fundamental in creating ligands for coordination chemistry and building blocks for poly(ionic liquid)s. jlu.edu.cnresearchgate.net

Azides : The chlorine atoms can be substituted by the azide (B81097) anion (N₃⁻), typically from sodium azide, to form 1,4-bis(azidomethyl)benzene (B602029). Organic azides are versatile intermediates, particularly for the synthesis of nitrogen-containing heterocycles. chemrevlett.com The reaction proceeds via a standard Sₙ2 mechanism. researchgate.net

Thiols and Thiolates : Thiols and their conjugate bases (thiolates) are excellent nucleophiles that react efficiently with this compound. A notable application is the synthesis of poly(p-xylylene tetrasulfide) through the reaction with sodium tetrasulfide, which acts as a sulfur nucleophile. tandfonline.com

Alcohols and Alkoxides : While alcohols are weaker nucleophiles, their corresponding alkoxides (formed by deprotonation with a strong base) readily displace the chloride ions to form bis-ethers. These substitution reactions are typically conducted in polar solvents.

The following table summarizes typical Sₙ2 reactions involving this compound.

| Nucleophile | Reagent Example | Product Type | Reference |

| Imidazole | Imidazole, Sodium Hydride | Bis-imidazole ligand | |

| Polysulfide | Sodium Tetrasulfide | Polysulfide Polymer | tandfonline.com |

| Amine | Secondary Amines | Bis-tertiary Amine | researchgate.net |

| Azide | Sodium Azide | Bis-azide | researchgate.net |

| Alcohol/Alkoxide | Sodium Hydroxide in Alcohol | Bis-ether |

Regioselectivity and Stereochemical Aspects of Nucleophilic Displacement

From a regioselectivity standpoint, the symmetrical nature of this compound simplifies its reactions, as the two chloromethyl groups are chemically equivalent. Nucleophilic attack occurs exclusively at the electrophilic benzylic carbons rather than the aromatic ring. ucalgary.ca It is possible to achieve mono-substitution by controlling the stoichiometry of the reagents, although di-substitution is common due to the high reactivity of both sites.

The benzylic carbon atoms in the starting material are achiral. An Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. However, since the benzylic carbons are not stereocenters in this compound, this inversion is not apparent in the product unless the reaction creates a new stereocenter. If a chiral nucleophile is used, a pair of diastereomers can be formed. It is possible to achieve enantioselectivity in such reactions by employing chiral catalysts. For example, ruthenium-based catalysts have been developed for the asymmetric alkylation of phosphines with benzylic chlorides, demonstrating the potential for stereochemical control in related systems. acs.org

Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation

In the context of electrophilic aromatic substitution, this compound does not typically act as the aromatic substrate. Instead, its high reactivity makes it an excellent electrophilic alkylating agent . In the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄), the chloromethyl groups become potent electrophiles capable of alkylating other aromatic rings in a classic Friedel-Crafts reaction. sci-hub.semdpi.commt.com

Hyper-cross-linking of Aromatic Systems

A primary application of this compound as an electrophile is in the synthesis of hyper-cross-linked polymers (HCPs). sci-hub.seasianpubs.org In this process, it acts as an external, bifunctional cross-linker that covalently stitches together polymer chains or small aromatic monomers.

The reaction involves swelling a linear polymer (like polystyrene) or dissolving an aromatic monomer (like tetraphenylethylene (B103901) or naphthalene) in a suitable solvent, followed by the addition of this compound and a Lewis acid catalyst. sci-hub.semdpi.com The catalyst activates the C-Cl bond, facilitating the electrophilic attack of the benzylic carbon on the electron-rich aromatic rings of the polymer or monomer, forming a rigid, permanent porous network. This "knitting" method is a cornerstone of preparing HCPs with high surface areas and extensive microporosity. mdpi.com

| Aromatic Substrate | Catalyst | Resulting Polymer | Reference |

| Tetraphenylethylene (TPE) | Ferric Chloride (FeCl₃) | TPE-based Hyper-cross-linked Polymer (TPE-HPP) | mdpi.com |

| Polystyrene | Tin(IV) Chloride (SnCl₄) | Hyper-cross-linked Polystyrene (Davankov-type resin) | sci-hub.se |

| Naphthalene | Not specified | Naphthalene-based Hyper-cross-linked Resin | asianpubs.org |

Macrocyclization via Intramolecular and Intermolecular Alkylation

Beyond forming extended polymer networks, the bifunctional nature of this compound allows for its use in constructing discrete macrocycles via Friedel-Crafts alkylation.

This is primarily achieved through intermolecular alkylation between this compound and another aromatic molecule that possesses at least two nucleophilic sites. When such reactions are carried out under high-dilution conditions, the probability of the two ends of different molecules finding each other is reduced, while the probability of the ends of a pre-formed linear oligomer connecting is enhanced, thus favoring the formation of a cyclic product (macrocyclization) over an extended polymer chain.

Intramolecular Friedel-Crafts reactions , which typically involve a single molecule containing both an aromatic ring and an alkylating functional group, are most effective for forming 5- and 6-membered rings. masterorganicchemistry.comyoutube.com this compound itself cannot undergo an intramolecular reaction. However, it serves as a crucial spacer or building block. For example, it can be used to link two separate aromatic moieties, and a subsequent modification to one of these moieties could introduce a new alkylating group, which could then participate in an intramolecular Friedel-Crafts cyclization to form a complex polycyclic aromatic system.

Catalysis in Friedel-Crafts Alkylation (e.g., Lewis Acids, Deep Eutectic Solvents)

This compound, also known as α,α'-dichloro-p-xylene, serves as a potent bifunctional electrophile in Friedel-Crafts alkylation reactions. The reactivity of its benzylic chloride groups is significantly enhanced by catalysts that can promote the formation of a carbocation or a highly polarized complex. libretexts.org Traditional Lewis acids and modern solvent systems like Deep Eutectic Solvents (DES) have been effectively employed to mediate these reactions.

Lewis Acid Catalysis: Conventional Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are effective in catalyzing the alkylation of aromatic substrates with this compound. smolecule.commdpi.com The mechanism involves the coordination of the Lewis acid to one of the chlorine atoms, which facilitates the cleavage of the carbon-chlorine bond. This generates a benzylic carbocation as the active electrophile. libretexts.org This carbocation then attacks the electron-rich aromatic ring of another molecule (the nucleophile) in a classic electrophilic aromatic substitution, leading to the formation of a new carbon-carbon bond. libretexts.org Given the bifunctional nature of this compound, this process can occur at both ends of the molecule, leading to the formation of cross-linked or polymeric materials. mdpi.com

Deep Eutectic Solvents (DES): More recently, Deep Eutectic Solvents have emerged as green and efficient media and catalysts for Friedel-Crafts reactions. worktribe.com Iron(III) chloride-based DES, such as a mixture of FeCl₃·6H₂O and glycine, can serve as both the reaction medium and the promoter. scirp.orgrsc.org In these systems, this compound can effectively alkylate various activated and neutral arene nucleophiles. scirp.org Studies have shown that DES comprising metal halides like FeCl₃ or ZnCl₂ can act as both the solvent and the catalyst for Friedel-Crafts alkylation, enabling the synthesis of hypercrosslinked polymers (HCPs). beilstein-journals.org This approach offers advantages such as potential reusability of the catalytic system and avoidance of hazardous halogenated solvents. scirp.orgbeilstein-journals.org

| Catalytic System | Substrate (Nucleophile) | Key Features | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Benzene, Toluene | Classic Lewis acid catalyst; promotes carbocation formation. | libretexts.orgmdpi.com |

| Zinc Chloride (ZnCl₂) | p-Xylene (B151628) | Used in the synthesis of the compound itself (chloromethylation) and as a catalyst for its alkylation reactions. | smolecule.com |

| FeCl₃-based Deep Eutectic Solvent | o-Xylene, Anisole | Acts as both solvent and promoter; offers a greener alternative to traditional solvents. | scirp.orgrsc.org |

| [ChCl][ZnCl₂]₂ / [ChCl][FeCl₃]₂ (DES) | Self-condensation (internal/external crosslinking) | Used to synthesize hypercrosslinked polymers (HCPs) from this compound. | beilstein-journals.org |

Polymerization Mechanisms Initiated by this compound

The bifunctional nature of this compound makes it a valuable monomer or cross-linking agent in the synthesis of various polymers. It participates in several types of polymerization reactions, including polycondensation, electropolymerization, and radical polymerization.

Polycondensation Reactions

Polycondensation is a key process where this compound acts as an A-A type monomer, reacting with a B-B type comonomer to form a polymer chain with the elimination of a small molecule, typically HCl or a salt.

A notable example is interfacial polycondensation. The synthesis of poly(p-xylylene tetrasulfide) has been achieved by reacting this compound (dissolved in an organic solvent) with sodium tetrasulfide (dissolved in water). google.comuni-marburg.dediva-portal.org This reaction is often facilitated by a phase transfer catalyst (PTC) like tetrabutyl ammonium (B1175870) bromide (TBAB), which transports the sulfide (B99878) anions to the organic phase to react with the electrophilic chloromethyl groups. google.comuni-marburg.de The mechanism involves repeated nucleophilic substitution at the benzylic carbons, eliminating chloride ions and progressively building the polymer chain. google.com

Another significant polycondensation application involves the reaction of this compound with diols and carbon dioxide in the presence of a base such as cesium carbonate (Cs₂CO₃). rsc.org This one-pot, three-component polymerization yields polycarbonates. The base deprotonates the diol, forming an alkoxide that attacks CO₂, which then reacts with the chloromethyl groups in a nucleophilic substitution to build the polycarbonate backbone. rsc.org

Electropolymerization Processes

This compound can be polymerized electrochemically to form poly-p-xylylene (PPX). rsc.org This process is efficiently catalyzed by nickel complexes containing bidentate phosphine (B1218219) ligands, such as [NiCl₂(dppe)] (dppe = 1,2-bis(diphenylphosphino)ethane). The mechanism is distinct from the conventional route that proceeds via a p-xylylene intermediate. Instead, it involves the electrochemical reduction of the Ni(II) catalyst to a Ni(0) species. This is followed by a slow oxidative addition of the C-Cl bond of this compound to the Ni(0) center. The resulting organonickel intermediate then undergoes further reactions, leading to the formation of the polymer film on the electrode surface. rsc.org Cyclic voltammetry studies have been crucial in elucidating this mechanistic pathway.

Radical Polymerization Schemes

While commonly used as a cross-linker in radical polymerization systems, this compound can also function as a bifunctional initiator, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.comresearchgate.netjlu.edu.cn

In ATRP, the C-Cl bond can be homolytically cleaved by a transition-metal complex in a lower oxidation state (e.g., Cu(I)Br). acs.org This generates a benzylic radical that can initiate the polymerization of vinyl monomers like styrene (B11656) or acrylates, and a metal complex in a higher oxidation state (e.g., Cu(II)BrCl). acs.org This process is reversible, with the higher-oxidation-state metal complex able to deactivate the growing polymer chain by transferring a halogen atom back. This reversible activation/deactivation cycle maintains a low concentration of active radicals, allowing for controlled polymer growth. acs.orgsigmaaldrich.com Since this compound has two such initiating sites, it can be used to grow polymer chains from both ends, yielding telechelic polymers or serving as a building block for block copolymers. ccspublishing.org.cn While benzyl (B1604629) chlorides are viable ATRP initiators, analogous benzyl iodides and bromides often show higher initiation efficiency due to weaker carbon-halogen bond strengths.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The chloromethyl groups of this compound can be oxidized to carboxylic acid functionalities, yielding terephthalic acid, a highly valuable commodity chemical used in the production of polyesters like PET. smolecule.com

One studied method is the photocatalytic oxidation using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation. scirp.orgscirp.org The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH) from water adsorbed on the UV-activated TiO₂ surface. scirp.orgscirp.org These radicals attack the benzylic position. Following the replacement of the chlorine atom, a benzyl radical is formed, which then reacts with atmospheric oxygen to create a peroxy radical. This intermediate subsequently transforms into an aldehyde (terephthaldehyde), which is further oxidized to the final product, terephthalic acid. scirp.orgscirp.org

While direct oxidation of this compound is less common industrially, the mechanism shares features with the well-established AMOCO process for oxidizing p-xylene to terephthalic acid. semanticscholar.orgmdpi.com The AMOCO process utilizes a metal catalyst system (typically cobalt and manganese salts) and a bromide source in acetic acid. semanticscholar.orgmdpi.com It proceeds via a free-radical mechanism where a bromine radical abstracts a hydrogen atom from a methyl group to initiate a radical chain reaction involving oxygen. semanticscholar.org This highlights the general propensity for the benzylic positions on the p-xylene scaffold to undergo radical-based oxidation to form carboxylic acids.

| Oxidation Method | Reagents & Conditions | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Photocatalytic Oxidation | TiO₂, H₂O, UV light (254 nm), open air | Terephthalic acid | Generation of hydroxyl radicals by photocatalyst. | scirp.orgscirp.org |

| General Oxidation | Strong oxidizing agents | Terephthalic acid and derivatives | Oxidation of the benzylic chloromethyl groups. | smolecule.com |

Computational and Theoretical Analysis of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reactivity of this compound. Theoretical studies help to rationalize experimental observations and predict the behavior of the molecule in various reactions.

Nucleophilic Substitution and Alkylation: DFT simulations have been used to analyze its role in nucleophilic substitution reactions, which are fundamental to its use in Friedel-Crafts alkylation and polycondensation. Calculations predict high electrophilicity at the benzylic carbon atoms of the chloromethyl groups, favoring an Sₙ2-type mechanism for substitution reactions. Computational models can also predict regioselectivity in substitution reactions by modeling steric and electronic effects.

Polymerization Mechanisms: Theoretical studies have been applied to understand polymerization processes. In the polymerization leading to poly(p-phenylene vinylene)s (PPVs) from related sulfonium (B1226848) salt precursors, theoretical calculations suggested that a one-electron transfer could be involved in the initiation step. mdpi.comresearchgate.net For the polymerization of p-xylylene, which can be formed from this compound, theoretical studies have been conducted to elucidate the polymerization mechanism. acs.org

Molecular Structure and Isomerization: In the study of complex molecules synthesized from this compound derivatives, such as cyclophanes, DFT calculations have been used to determine ground-state geometries, bond lengths, and angles. worktribe.comuni-marburg.de These calculations help to understand the strain and electronic properties of the resulting structures and can rationalize outcomes of subsequent reactions, like Lewis-acid-induced isomerizations. worktribe.com

Quantum Chemical Studies on Electronic Structure and Electrophilicity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic characteristics and reactivity of this compound. These computational methods are essential for elucidating the molecule's electronic structure, which governs its behavior in chemical reactions. The structural arrangement consists of a central benzene ring with two chloromethyl (–CH₂Cl) groups attached at para positions.

DFT simulations reveal that the chloromethyl groups are highly electrophilic, especially at the benzylic carbon atoms. This electrophilicity is a consequence of the electron-withdrawing nature of the chlorine atoms, which polarizes the carbon-chlorine bond and makes the carbon atom susceptible to nucleophilic attack. This electronic configuration strongly favors nucleophilic substitution reactions, particularly through an SN2 mechanism.

Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap generally corresponds to higher reactivity. Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) maps are also used to visualize charge distribution and identify electrophilic and nucleophilic sites within the molecule, further confirming the reactivity at the chloromethyl positions. acs.org

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool for investigating the time-dependent behavior of chemical reactions, providing a detailed view of atomic-level mechanisms and reaction pathways. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the literature, the application of this methodology can be inferred from studies on similar chemical systems. MD simulations can bridge the gap between static quantum chemical calculations and real-world dynamic processes.

For this compound, MD simulations could be instrumental in exploring the pathways of its most common reactions:

Nucleophilic Substitution (SN2): Ab initio MD simulations have been successfully used to map the dynamic pathways of SN2 reactions, such as those involving alkyl halides. researchgate.net For this compound, simulations could track the trajectory of an incoming nucleophile, the formation of the pentacoordinate transition state, and the departure of the chloride leaving group. researchgate.net These simulations can reveal the role of solvent molecules and dynamic intermediates that are not apparent from static models.

Polymerization: The compound is a crucial monomer in the synthesis of polymers like poly(p-phenylene vinylene) (PPV). researchgate.netjlu.edu.cn A key step in some synthetic routes involves 1,6-dehydrochlorination to form a reactive xylylene intermediate, which then polymerizes. researchgate.net MD simulations, particularly methods like metadynamics designed to sample rare events, could be used to explore the energy landscape of this dehydrochlorination and the subsequent chain-growth polymerization, providing insights into the kinetics and mechanism of polymer formation. ugent.be

By simulating the motion of atoms over time, MD provides a mechanistic movie of the reaction, capturing transient states and the influence of the surrounding environment on the reaction pathway. researchgate.netugent.be

Prediction of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects, which can be predicted and rationalized through comparative analysis and theoretical calculations.

Electronic Effects: The primary electronic feature is the strong electrophilicity of the benzylic carbons. The electron-withdrawing chlorine atom inductively pulls electron density away from the carbon, making it an excellent target for nucleophiles. The benzene ring, through its π-system, can stabilize the transition state of substitution reactions. Furthermore, the electronic properties can be tuned by adding other substituents to the aromatic ring. For instance, the synthesis of alkoxy-substituted derivatives of this compound is a common strategy to modify the electronic character and, consequently, the properties of resulting polymers. jlu.edu.cn

Steric Effects: The spatial arrangement of atoms significantly influences reaction rates. The chloromethyl (–CH₂Cl) groups are relatively unhindered, which facilitates the approach of nucleophiles. This is a key difference when compared to structurally related compounds. For example, this compound exhibits less steric hindrance than its 1,4-bis(2-chloroethyl)benzene (B1585912) counterpart, leading to faster alkylation kinetics. The para-substitution pattern also minimizes steric repulsion between the two reactive groups, allowing them to react independently more easily than if they were in ortho or meta positions. However, in reactions requiring very close contact between molecules, the bulk of the entire molecule can still play a role. chlorobenzene.ltd

Theoretical studies on related substituted arenes have shown that differences in methyl group reactivity can often be attributed to a combination of these steric and electronic factors. conicet.gov.ar

Applications of 1,4 Bis Chloromethyl Benzene in the Construction of Complex Chemical Architectures

Advanced Polymer Synthesis

The bifunctional nature of 1,4-bis(chloromethyl)benzene (B146612) makes it an invaluable monomer and crosslinking agent in the synthesis of diverse and sophisticated polymers. Its reactive sites readily engage in reactions to form long-chain polymers, intricate networks, and highly branched structures.

Poly(p-phenylene vinylene) (PPV) and its Derivatives

This compound is a key precursor in the synthesis of Poly(p-phenylene vinylene) (PPV), a conductive polymer known for its electroluminescent properties. smolecule.comjlu.edu.cn The Gilch route is a common method where this compound is treated with a strong base, such as potassium tert-butoxide, to induce polymerization. rsc.org This process is believed to proceed through a radical chain-growth mechanism. rsc.org

Derivatives of PPV can be synthesized by using substituted versions of this compound. For instance, alkoxy-substituted derivatives are crucial for creating soluble PPV derivatives, which are easier to process for applications like light-emitting diodes (LEDs) and solar cells. smolecule.comjlu.edu.cn The synthesis of these derivatives often involves the chlorination of the corresponding substituted p-xylenes. jlu.edu.cn

| PPV Synthesis Method | Precursor | Key Reagents | Resulting Polymer |

| Gilch Route | This compound | Potassium tert-butoxide | Poly(p-phenylene vinylene) (PPV) |

| Gilch Route | α,α′-Dibromo-2-methoxy-5-(2-ethylhexyloxy)xylene | Potassium tert-butoxide | Poly(1-methoxy-4-(2-ethylhexyloxy)-p-phenylenevinylene) (MEH-PPV) rsc.org |

Hypercrosslinked Polymers and Resins with Enhanced Surface Area

Hypercrosslinked polymers (HCPs) are a class of porous materials with exceptionally high surface areas, and this compound serves as a crucial building block in their creation. scispace.com These polymers are typically synthesized through a Friedel-Crafts reaction, where this compound acts as an external crosslinker, linking aromatic units together. scispace.comasianpubs.org

The resulting three-dimensional network possesses a rigid structure with a high degree of microporosity. These materials have shown significant promise in applications such as gas storage and the removal of pollutants, like phenol (B47542), from water. scispace.comasianpubs.org The properties of these resins, including surface area and swelling behavior, can be tailored by adjusting the reaction conditions and the structure of the comonomers. scispace.com

Ionene Elastomers and Polymeric Networks

This compound is utilized as a linking agent in the synthesis of ionene elastomers. These are polymers containing ionic centers in the polymer backbone. The synthesis typically involves the quaternization reaction of a difunctional amine, such as a polytetramethylene oxide diamine, with this compound. google.com This reaction forms quaternary ammonium (B1175870) ions within the polymer chain, creating a crosslinked network. google.com

The properties of the resulting elastomers, such as tensile strength and elongation at break, can be influenced by the molecular weight of the diamine used. google.com For example, using a polytetramethylene oxide diamine with a molecular weight of 1000 can produce a weak elastomer, while a higher molecular weight diamine (4,400) can result in a much stronger material. google.com These materials have also been explored for applications requiring reversible crosslinking. google.com

Poly(p-xylylene) (PPX) via Vapor Deposition Polymerization

This compound is a precursor for the synthesis of Poly(p-xylylene) (PPX), also known as parylene, through chemical vapor deposition (CVD) polymerization. sigmaaldrich.comontosight.ai In this process, the monomer is vaporized, pyrolyzed to form a reactive intermediate, and then deposited onto a substrate where it polymerizes to form a thin, conformal coating. nycu.edu.tw

This solvent-free method is advantageous as it avoids potential contamination and oxidation that can occur with solution-based processing. nycu.edu.tw Substituted derivatives of this compound, such as 2,5-dimethyl-1,4-bis(chloromethyl)benzene, can be used to produce substituted PPX films with modified properties. nycu.edu.tw PPX coatings are utilized in various applications, including as protective layers for electronics and in composite materials. ontosight.ai

Synthesis of Dendrimers and Hyperbranched Polyesters

The reactivity of this compound makes it a suitable building block for the synthesis of highly branched, three-dimensional macromolecules like dendrimers and hyperbranched polyesters. These polymers are characterized by their dendritic architecture, which imparts unique properties such as high solubility and a large number of terminal functional groups. researchgate.net

For instance, hyperbranched polyesters can be synthesized through the polycondensation of this compound with a multifunctional carboxylic acid, such as 1,3,5-benzenetricarboxylic acid. researchgate.net The resulting hyperbranched polymer can be further functionalized, for example, by reacting it with methacrylic acid to introduce photoreactive groups, making it suitable for applications in radiation-curing technologies. researchgate.net

| Branched Polymer Type | Monomers | Key Features | Potential Applications |

| Hyperbranched Polyester | This compound, 1,3,5-Benzenetricarboxylic Acid | High solubility, numerous terminal groups | Drug delivery, tissue engineering, radiation-curing researchgate.net |

Functional Polymers for Specific Chemical Transformations

This compound is employed in the synthesis of functional polymers designed for specific chemical applications, such as catalysis and separation. researchgate.net By acting as a crosslinking agent, it can be used to create robust polymer supports.

One example is the synthesis of a poly(vinyl imidazolium)-based poly ionic liquid (PIL). researchgate.netjlu.edu.cn In this process, poly(1-vinylimidazole) is crosslinked with this compound through a quaternization reaction. jlu.edu.cn The resulting porous material has shown excellent performance as an adsorbent for removing phenol from coal tar, outperforming conventional activated carbon. researchgate.netjlu.edu.cn The high efficiency is attributed to both chemical and physical adsorption mechanisms. researchgate.net

Macrocyclic and Supramolecular Chemistry

The rigid, well-defined geometry of this compound makes it an ideal component for the construction of macrocyclic compounds. These large ring structures are of significant interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules, their unique conformational properties, and their applications in areas such as sensing, catalysis, and materials science.

Pillar[n]arene Macrocycle Construction and Functionalization

Pillar[n]arenes are a relatively new class of macrocyclic hosts composed of 1,4-dialkoxybenzene units linked by methylene (B1212753) bridges. While the direct synthesis of pillar[n]arenes typically involves the condensation of 1,4-dialkoxybenzenes with paraformaldehyde, this compound plays a crucial role in the synthesis of modified and functionalized pillar[n]arenes, such as "leaning" pillar jlu.edu.cnarenes. ugent.be

A notable synthetic protocol involves a two-step process. First, a Friedel-Crafts alkylation reaction between this compound and a 1,4-dialkoxybenzene, such as 1,4-diethoxybenzene, is carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step forms a key intermediate, for instance, 1,4-bis(2,5-diethoxybenzyl)benzene. The subsequent macrocyclization of this intermediate with paraformaldehyde, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·O(Et)₂), yields the desired peralkoxylated leaning pillar jlu.edu.cnarene. ugent.be This method allows for the creation of pillar[n]arenes with selectively removed alkoxy groups, leading to desymmetrized structures with enhanced flexibility and modified host-guest properties. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| This compound | 1,4-Diethoxybenzene | AlCl₃ | 1,4-Bis(2,5-diethoxybenzyl)benzene | - | ugent.be |

| 1,4-Bis(2,5-diethoxybenzyl)benzene | Paraformaldehyde | BF₃·O(Et)₂ | Perethoxylated leaning Pillar jlu.edu.cnarene | 36 | ugent.be |

Design and Synthesis of Tetraamide Macrocycles and Ionophores

The reactivity of the chloromethyl groups in this compound with nucleophiles such as amides has been exploited to create tetraamide macrocycles. These macrocycles can act as ionophores, which are molecules that can selectively bind and transport ions across membranes.

One example is the synthesis of a D₂ symmetric tetraamide macrocycle. This is achieved through a [2+2] cyclocondensation reaction. A spirodiamide is first converted to its dianion using a strong base like sodium hydride in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). The subsequent reaction of this dianion with this compound under high-dilution conditions yields the desired dispiromacrocycle. researchgate.net Although the yields can be modest due to competing oligomerization, this method provides access to macrocycles with pre-organized cavities capable of selective ion binding. These tetraamide macrocycles have been investigated for their ability to selectively bind lithium ions over other alkali and alkaline earth metal ions. researchgate.net

| Spirodiamide Precursor | Base | Linker | Product | Yield (%) | Reference |

| Spirodiamide | Sodium Hydride | This compound | Dispiromacrocycle | 7 | researchgate.net |

| Dibenzospirodiamide | Sodium Hydride | This compound | Dibenzospiromacrocycle | 2.1 | researchgate.net |

Formation of N-Heterocycle Containing Macrocycles

This compound is also instrumental in the synthesis of macrocycles containing nitrogen-based heterocyclic rings such as triazoles and pyrazoles. These macrocycles are of interest for their coordination chemistry, biological activity, and potential applications in materials science.

For instance, new macrocyclic ethers containing triazole rings have been prepared. The synthesis involves the initial reaction of this compound with a substituted phenol like vanillin (B372448) to form a di-aldehyde intermediate. researchgate.net Separately, a bis(s-triazole) is synthesized. The final macrocyclization is achieved by the condensation of the di-aldehyde intermediate with the bis(s-triazole), a reaction that can be facilitated by polyethylene (B3416737) glycol. researchgate.net

In another example, bi-functionalized tetrapyrazolic macrocycles have been synthesized by reacting 1,4-bis(3'-chloromethyl-5'-methyl-1'-pyrazolyl)butane with primary amines. While this specific example does not directly use this compound as the linker in the final macrocyclization step, the synthesis of the pyrazole-containing precursor often involves chloromethylation reactions. mdpi.com The general strategy of using bis(chloromethyl) aromatic compounds as electrophiles in reactions with N-heterocyclic nucleophiles is a common approach to building such macrocyclic structures. mdpi.com

Principles of High-Dilution Techniques and Template Effects in Macrocyclization

The synthesis of macrocycles is often plagued by the competing intermolecular polymerization reaction, which leads to linear oligomers and polymers instead of the desired cyclic product. To favor the intramolecular ring-closing reaction, high-dilution conditions are frequently employed. acs.orgnih.gov This principle dictates that by keeping the concentration of the linear precursor very low (typically in the millimolar range), the probability of one end of a molecule reacting with another molecule is significantly reduced compared to the probability of it reacting with its other end. acs.org

The Wittig olefination reaction, for example, when used for macrocyclization, benefits from high-dilution techniques to achieve reasonable yields of the desired macrocycle. acs.org Similarly, the synthesis of tetraamide macrocycles from spirodiamides and this compound is carried out under high-dilution to favor the [2+2] cyclization over polymerization. researchgate.net

In some cases, a template effect can be utilized to enhance the yield of macrocyclization, sometimes even circumventing the need for extreme high-dilution. A template, which can be a metal cation or a neutral molecule, pre-organizes the linear precursor into a conformation that is favorable for cyclization. researchgate.net For instance, the presence of certain alkali metal cations can template the formation of crown ethers by coordinating to the donor atoms of the linear precursor, bringing the reactive ends into proximity. While not always explicitly involving this compound, the principles are broadly applicable to macrocyclizations where it is used as a linker.

Precursors for Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by carefully designing the organic ligands. This compound is a valuable starting material for the synthesis of such ligands.

The chloromethyl groups can be readily converted into other functional groups that are suitable for coordinating to metal centers. For example, nucleophilic substitution of the chlorine atoms with imidazole (B134444) yields 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix). This bix ligand, with its two nitrogen donor atoms on the imidazole rings and the rigid phenyl spacer, is a widely used linker in the synthesis of coordination polymers and MOFs. These materials have shown potential in applications such as gas storage and separation.

Similarly, the chloromethyl groups can be converted to other N-heterocycles like pyrazole (B372694) or triazole, or to carboxylate groups, which are also common coordinating moieties in MOF synthesis. uninsubria.itresearchgate.net The rigid nature of the 1,4-phenylene core provided by the starting material is often desirable for creating robust and porous framework structures.

Synthesis of Precursors for Biologically Relevant Organic Molecules

The reactivity of this compound makes it a useful intermediate in the synthesis of precursors for biologically active molecules. Its ability to act as a bifunctional electrophile allows for the construction of more complex molecules that can be further elaborated into compounds with potential therapeutic applications.

For example, it can be used in the synthesis of quaternary ammonium compounds (QACs). Reaction of this compound with tertiary amines can lead to the formation of bis-QACs. mdpi.com QACs are known for a wide range of biological activities, including antimicrobial and anticancer properties. In one instance, a mono-quaternary ammonium derivative synthesized from 1,4-bis(bromomethyl)benzene (B118104) (a close analog) and a quinizarin (B34044) scaffold demonstrated significant apoptosis-inducing effects in leukemia cell lines. mdpi.com

Furthermore, this compound can be used to link two molecules of a biologically active scaffold, potentially leading to compounds with enhanced or novel activities. The chloromethyl groups can react with various nucleophiles present in bioactive molecules, such as phenols, amines, or thiols, to create dimeric structures. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Building Blocks for Amine-Based Scaffolds

The two reactive chloromethyl groups on this compound readily undergo nucleophilic substitution reactions with primary and secondary amines. This reactivity allows for the construction of a diverse range of amine-based scaffolds, which are fundamental structures in medicinal chemistry and materials science. By reacting with different amines, a variety of molecular frameworks can be systematically built.

For instance, the reaction with primary amines can lead to the formation of N,N'-disubstituted-p-xylylenediamines. These diamines can serve as precursors for more complex macrocyclic structures or as monomers for polymerization reactions. The resulting polymers often possess interesting properties due to the incorporation of the rigid aromatic core and the flexible amine linkages.

Intermediates for Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a key precursor for the synthesis of 1,4-bis(azidomethyl)benzene (B602029). This transformation is typically achieved through a nucleophilic substitution reaction where the chlorine atoms are replaced by azide (B81097) groups (N₃), often using sodium azide. The resulting diazide is a highly valuable intermediate in the field of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.org

Specifically, 1,4-bis(azidomethyl)benzene serves as a bifunctional linker in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.org This reaction joins the two azide groups with terminal alkynes to form stable 1,2,3-triazole rings. beilstein-journals.org The high efficiency and regioselectivity of the CuAAC reaction allow for the precise construction of complex molecular architectures, including polymers, dendrimers, and macrocycles. For example, reacting 1,4-bis(azidomethyl)benzene with a dialkyne can lead to the formation of linear polymers, while its reaction with multifunctional alkynes can produce cross-linked networks. A one-pot, three-component reaction involving this compound, sodium azide, and a terminal alkyne can efficiently produce 1,4-disubstituted bistriazoles in excellent yields. beilstein-journals.orgnih.gov

Synthetic Routes to Symmetrical Bis-tertiary Amines

A significant application of this compound is in the synthesis of symmetrical bis-tertiary amines. These compounds are characterized by a central p-xylylene core flanked by two identical tertiary amine groups. The synthesis is typically a straightforward nucleophilic substitution reaction where this compound is treated with two equivalents of a secondary amine.

This method provides a direct and efficient route to a wide variety of symmetrical bis-tertiary amines. For example, reacting this compound with morpholine (B109124) yields 1,4-bis(morpholinomethyl)benzene. nih.gov Similarly, reactions with other cyclic or acyclic secondary amines lead to the corresponding bis-tertiary amine products. nih.gov These symmetrical bis-tertiary amines have been investigated for their potential as CXCR4 inhibitors, which are promising agents for treating cancer metastasis and inflammation. nih.gov

| Secondary Amine | Resulting Symmetrical Bis-tertiary Amine | Reference |

| Morpholine | 1,4-Bis(morpholinomethyl)benzene | nih.gov |

| N-methylaniline | 1,4-Bis((methyl(phenyl)amino)methyl)benzene | nih.gov |

| Piperidine | 1,4-Bis(piperidin-1-ylmethyl)benzene | nih.gov |

Cross-linking Agents in Material Science